

Thermodynamic Profile of 3-Formylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Formylbenzoic acid

Cat. No.: B110229

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylbenzoic acid (3-carboxybenzaldehyde), a bifunctional aromatic compound, serves as a critical intermediate in the synthesis of a wide array of pharmaceutical compounds and other complex organic molecules. Its reactivity, stemming from the presence of both a carboxylic acid and an aldehyde group, makes it a versatile building block. A thorough understanding of its thermodynamic properties is essential for optimizing reaction conditions, ensuring process safety, and predicting the stability of both the molecule itself and its derivatives. This technical guide provides a summary of available thermodynamic data for **3-formylbenzoic acid**, outlines the experimental protocols for the determination of these properties, and presents a visual representation of a typical experimental workflow.

Thermodynamic Data

Precise experimental thermodynamic data for **3-formylbenzoic acid** is not extensively documented in publicly available literature. The following tables summarize computationally estimated thermodynamic parameters, which provide valuable approximations for this compound. These values are primarily derived from group contribution methods such as the Joback and Crippen methods.^[1]

Table 1: Estimated Thermodynamic Properties of **3-Formylbenzoic Acid**^[1]

Thermodynamic Property	Symbol	Value	Unit	Method
Standard Gibbs Free Energy of Formation	ΔfG°	-246.00	kJ/mol	Joback
Enthalpy of Formation (gas, 298.15 K)	$\Delta fH^\circ_{\text{gas}}$	-333.78	kJ/mol	Joback
Enthalpy of Fusion	$\Delta f_{\text{fus}}H^\circ$	18.10	kJ/mol	Joback
Enthalpy of Vaporization	$\Delta f_{\text{vap}}H^\circ$	66.48	kJ/mol	Joback

Table 2: Estimated Physical and Physicochemical Properties of **3-Formylbenzoic Acid**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Property	Symbol/Term	Value	Unit	Method/Source
Molar Mass	M	150.13	g/mol	-
Melting Point	T _{fus}	173-175	°C	Literature
Boiling Point	T _{boil}	306	°C	Literature
pKa	pKa	3.84 (at 25°C)	-	Literature
Vapor Pressure	P _{vap}	6.11E-05	mmHg	Estimated
LogP (Octanol/Water Partition Coefficient)	logP	1.197	-	Crippen

Experimental Protocols

While specific experimental studies on the thermochemistry of **3-formylbenzoic acid** are not readily found, the methodologies for determining the thermodynamic properties of similar compounds, such as benzoic acid, are well-established. These protocols can be directly applied to **3-formylbenzoic acid**.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion (ΔcH°) is a fundamental thermodynamic property that can be experimentally determined with high precision using a bomb calorimeter. Benzoic acid is a common standard for calibrating bomb calorimeters due to its complete and clean combustion.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.

Apparatus:

- Parr bomb calorimeter (or similar)
- High-precision digital thermometer
- Oxygen cylinder with pressure regulator
- Pellet press
- Fuse wire (e.g., nickel-chromium)
- Crucible (e.g., quartz or stainless steel)
- Analytical balance

Procedure:

- A pellet of a precisely weighed sample of **3-formylbenzoic acid** (approximately 1 g) is prepared.
- The pellet is placed in the crucible, and a fuse wire of known length and mass is attached to the electrodes, with the wire in contact with the pellet.
- A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state.
- The bomb is sealed and purged with oxygen, then filled with pure oxygen to a pressure of approximately 30 atm.
- The bomb is submerged in a known mass of water in the calorimeter's insulated bucket.
- The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
- The sample is ignited by passing an electric current through the fuse wire.
- The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
- The bomb is depressurized, and the interior is inspected for any signs of incomplete combustion. The remaining length of the fuse wire is measured.
- The nitric acid formed from the combustion of any residual nitrogen in the bomb is determined by titration of the bomb washings with a standard sodium carbonate solution.

Data Analysis: The heat capacity of the calorimeter (C_{cal}) is first determined by combusting a standard substance like benzoic acid, for which the heat of combustion is known. The heat released by the combustion of **3-formylbenzoic acid** (q_{rxn}) is then calculated using the measured temperature change (ΔT) and C_{cal}, with corrections for the heat of combustion of the fuse wire and the heat of formation of nitric acid. The standard enthalpy of combustion is then calculated on a molar basis.

Determination of Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

The enthalpy of fusion ($\Delta_{\text{fus}}H$) and the melting point (T_{fus}) can be determined using Differential Scanning Calorimetry.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When the sample undergoes a phase transition, such as melting, it absorbs heat, which is detected as a peak on the DSC thermogram.

Apparatus:

- Differential Scanning Calorimeter
- Hermetically sealed aluminum pans
- Analytical balance

Procedure:

- A small, accurately weighed sample of **3-formylbenzoic acid** (typically 2-5 mg) is placed in an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
- The sample and reference pans are placed in the DSC cell.
- The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
- The heat flow to the sample is recorded as a function of temperature.
- The melting point is determined as the onset temperature of the melting endotherm.
- The enthalpy of fusion is determined by integrating the area of the melting peak.

Data Analysis: The DSC instrument is calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium). The software associated with the instrument is then used to analyze the thermogram of **3-formylbenzoic acid** to determine T_{fus} and $\Delta_{\text{fus}}H$.

Visualizations

Experimental Workflow for Bomb Calorimetry

The following diagram illustrates the key steps in the experimental workflow for determining the enthalpy of combustion of **3-formylbenzoic acid** using a bomb calorimeter.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzoic acid, 3-formyl- (CAS 619-21-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 3-Formyl-Benzoic Acid [chembk.com]
- 3. chemscene.com [chemscene.com]
- 4. 3-Formylbenzoic acid(619-21-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- To cite this document: BenchChem. [Thermodynamic Profile of 3-Formylbenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b110229#thermodynamic-data-for-3-formylbenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com